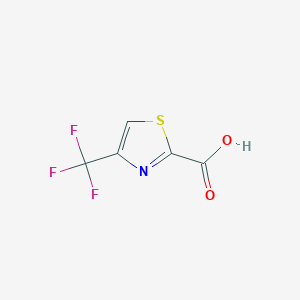

4-(Trifluoromethyl)thiazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . It is used as an intermediate in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid involves various chemical reactions. For instance, the reaction mixture is stirred overnight at 40 degrees Celsius, and the progress of the reaction is monitored using TLC. After the raw materials have completely reacted, the crude reaction system is extracted with ethyl acetate and water. The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule 2-methyl-4-trifluoromethyl-5-thiazole carboxylic acid with a yield of 99% .Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)thiazole-2-carboxylic acid is C5H2F3NO2S . Its molecular weight is 197.14 . The structure contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)thiazole-2-carboxylic acid are complex and can lead to various products. For example, the replacement of the NH2 group with a substituted phenyl ring significantly increases the antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a solid with a melting point of 179-184 °C . Its SMILES string is OC(=O)c1csc(n1)C(F)(F)F .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Thiazole derivatives, including 4-(Trifluoromethyl)thiazole-2-carboxylic acid, have been found to exhibit significant antimicrobial properties . They have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For example, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Antiviral Applications

Thiazole compounds have also been reported to have anti-HIV properties . This makes them potential candidates for the development of new antiviral drugs.

Antioxidant Applications

Thiazole derivatives are known for their antioxidant properties . They can neutralize free radicals in the body, which may help prevent chronic diseases and improve overall health.

Antitumor and Cytotoxic Applications

Thiazole compounds have shown promising results in the field of oncology . They have been found to exhibit antitumor and cytotoxic activities, making them potential candidates for cancer treatment .

Anti-inflammatory and Analgesic Applications

Thiazole derivatives have been reported to have anti-inflammatory and analgesic properties . This suggests they could be used in the development of new drugs for the treatment of pain and inflammation.

Pharmaceutical Intermediate

4-(Trifluoromethyl)thiazole-2-carboxylic acid can be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.

Organic Synthesis

This compound can also be used in the field of organic synthesis . It can serve as a building block in the synthesis of various organic compounds.

DNA Interaction

Some thiazole compounds have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . This property could be harnessed for the development of new drugs.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Wirkmechanismus

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-(Trifluoromethyl)thiazole-2-carboxylic acid

Result of Action

The molecular and cellular effects of 4-(Trifluoromethyl)thiazole-2-carboxylic acid are currently unknown due to the lack of specific target and pathway information

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAFLBUSAICKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595473 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)thiazole-2-carboxylic acid | |

CAS RN |

944900-55-4 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)